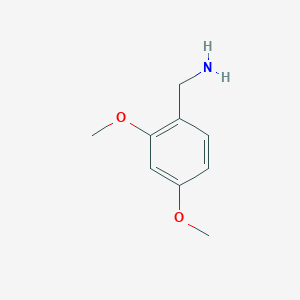

2,4-Dimethoxybenzylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dimethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-5H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWBXWFYRXSBAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174869 | |

| Record name | 2,4-Dimethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20781-20-8 | |

| Record name | 2,4-Dimethoxybenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020781208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethoxybenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,4-Dimethoxybenzylamine from 2,4-Dimethoxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the valuable research chemical and drug development intermediate, 2,4-dimethoxybenzylamine, from its nitrile precursor, 2,4-dimethoxybenzonitrile (B173694). The guide provides a comprehensive overview of the primary synthetic methodologies, including detailed experimental protocols, a comparative summary of quantitative data, and visualizations of the core chemical transformations.

Introduction

This compound is a key building block in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds. Its preparation from 2,4-dimethoxybenzonitrile is a common and critical transformation in medicinal chemistry and organic synthesis. This document outlines three primary methods for this conversion: catalytic hydrogenation and two distinct chemical reduction pathways. Each method offers unique advantages and requires specific experimental conditions for optimal yield and purity.

Synthetic Methodologies

The reduction of the nitrile functional group in 2,4-dimethoxybenzonitrile to a primary amine is the core of this synthesis. This can be achieved through the addition of hydrogen across the carbon-nitrogen triple bond. The primary methods to accomplish this are:

-

Catalytic Hydrogenation: Employing a metal catalyst (e.g., Raney® Nickel) and a hydrogen source.

-

Chemical Reduction with Complex Metal Hydrides: Utilizing powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).

-

Chemical Reduction with Borohydrides and a Lewis Acid: A milder approach using Sodium Borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid activator such as Boron Trifluoride Etherate (BF₃·OEt₂).

The choice of method can depend on factors such as available equipment (e.g., for hydrogenation), desired reaction scale, and sensitivity of other functional groups in the molecule.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic methods for the reduction of aromatic nitriles. It is important to note that specific yields for the synthesis of this compound may vary and the data for the NaBH₄/BF₃·OEt₂ method is based on the reduction of a closely related substrate, 2-nitrobenzonitrile.[1]

| Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) |

| Catalytic Hydrogenation | Raney® Nickel, H₂ | 2-Propanol | 328–358 K | Not Specified | High (General) |

| LiAlH₄ Reduction | LiAlH₄ | Tetrahydrofuran (B95107) (THF) | Room Temperature | 4 hours | High (General) |

| NaBH₄ / BF₃·OEt₂ Reduction | NaBH₄, BF₃·OEt₂ | Tetrahydrofuran (THF) | Room Temperature | Not Specified | 51[1] |

Experimental Protocols

Method 1: Catalytic Hydrogenation with Raney® Nickel

This method utilizes heterogeneous catalysis with Raney® Nickel and molecular hydrogen. The reaction is typically carried out in a pressure vessel.

Experimental Workflow

Caption: Workflow for Catalytic Hydrogenation.

Protocol:

-

Catalyst Preparation: Handle Raney® Nickel as a slurry in water or a suitable solvent as it is pyrophoric when dry.[2]

-

Reaction Setup: In a suitable pressure reactor, charge 2,4-dimethoxybenzonitrile, 2-propanol as the solvent, and the Raney® Nickel catalyst. The catalyst loading is typically 2–8 g/dm³.[3]

-

Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 500–2000 kPa.[3]

-

Reaction Conditions: Heat the mixture to 328–358 K with efficient stirring.[3] The reaction progress can be monitored by techniques such as TLC or GC.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.

-

Isolation: Filter the reaction mixture to remove the Raney® Nickel catalyst. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Method 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a potent reducing agent that readily converts nitriles to primary amines. This reaction must be carried out under anhydrous conditions.

Experimental Workflow

Caption: Workflow for LiAlH₄ Reduction.

Protocol:

-

Reaction Setup: To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous tetrahydrofuran (THF, 10 volumes) under a nitrogen atmosphere at 0 °C, add a solution of 2,4-dimethoxybenzonitrile (1 equivalent) in anhydrous THF dropwise.[4]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.[4]

-

Quenching: Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water (1 volume), 10% aqueous NaOH (1.5 volumes), and finally water (3 volumes).[4]

-

Isolation: Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate (B1210297) or dichloromethane.[4]

-

Purification: Separate the organic layer from the filtrate, wash it with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation.[4]

Method 3: Chemical Reduction with Sodium Borohydride and Boron Trifluoride Etherate

This method provides a milder alternative to LiAlH₄. The Lewis acid, BF₃·OEt₂, activates the nitrile towards reduction by NaBH₄.

Experimental Workflow

Caption: Workflow for NaBH₄/BF₃·OEt₂ Reduction.

Protocol:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dimethoxybenzonitrile in anhydrous THF.

-

Reagent Addition: Add sodium borohydride to the solution, followed by the slow addition of boron trifluoride etherate at room temperature.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or GC.

-

Work-up: Upon completion, the reaction is carefully quenched with an acidic solution to neutralize the excess borohydride and hydrolyze the intermediate boron complexes.

-

Isolation: The aqueous layer is then basified to deprotonate the amine, which is subsequently extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product can be purified by vacuum distillation or column chromatography.

Reaction Mechanisms

The following diagrams illustrate the proposed signaling pathways for the reduction of the nitrile group by the different methodologies.

Catalytic Hydrogenation

The catalytic hydrogenation of a nitrile on a metal surface, such as Raney® Nickel, is believed to proceed through the formation of an imine intermediate. This intermediate can then be further hydrogenated to the primary amine. A competing pathway involves the reaction of the intermediate imine with the product amine, leading to the formation of secondary and tertiary amines as byproducts.

Caption: Catalytic Hydrogenation Pathway.

LiAlH₄ Reduction

The reduction of a nitrile with LiAlH₄ involves a two-step nucleophilic addition of hydride ions.

Caption: LiAlH₄ Reduction Mechanism.[5]

NaBH₄ / BF₃·OEt₂ Reduction

In this mechanism, the Lewis acid BF₃·OEt₂ is believed to coordinate to the nitrogen atom of the nitrile, thereby activating the carbon-nitrogen triple bond towards nucleophilic attack by the hydride from NaBH₄.

Caption: Proposed NaBH₄/BF₃·OEt₂ Reduction Pathway.

Conclusion

The synthesis of this compound from 2,4-dimethoxybenzonitrile can be effectively achieved through several methodologies. Catalytic hydrogenation offers a scalable and atom-economical route, while chemical reduction with LiAlH₄ provides a powerful and rapid conversion. The use of NaBH₄ with BF₃·OEt₂ presents a milder alternative. The selection of the most appropriate method will be guided by the specific requirements of the synthesis, including scale, available equipment, and safety considerations. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers in the successful preparation of this important chemical intermediate.

References

A Comprehensive Technical Guide to 2,4-Dimethoxybenzylamine: Properties, Synthesis, and Applications in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2,4-dimethoxybenzylamine, a versatile reagent in organic synthesis, particularly within the pharmaceutical industry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and its application in the construction of complex molecules, and explores its role as a key building block for novel therapeutic agents.

Core Properties of this compound

This compound is a substituted benzylamine (B48309) that serves as a valuable intermediate in various chemical transformations. Its physicochemical properties are summarized below.

| Property | Value |

| CAS Number | 20781-20-8 |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 140 °C at 1 mmHg |

| Density | 1.113 g/mL at 25 °C |

| Refractive Index | n20/D 1.549 |

Synthesis of this compound

A common synthetic route to this compound is a two-step process starting from m-dimethoxybenzene. The workflow for this synthesis is depicted below.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound[1]

Step 1: Synthesis of 2,4-Dimethoxybenzyl Chloride

This step involves the chloromethylation of m-dimethoxybenzene. While the referenced patent does not provide specific quantities for this step, it generally proceeds by reacting m-dimethoxybenzene with paraformaldehyde and hydrogen chloride in the presence of a phase transfer catalyst.

Step 2: Synthesis of this compound

-

To 1 liter of ethanol (B145695), add hexamethylenetetramine (urotropine) (42 g, 0.3 mol), sodium iodide (45 g, 0.3 mol), and 2,4-dimethoxybenzyl chloride (55.8 g, 0.3 mol).

-

Heat the mixture to 40°C and stir for 6 hours.

-

Filter the reaction solution and wash the resulting solid with cold ethanol/water.

-

To the solid, add 1 liter of ethanol and 200 ml of concentrated hydrochloric acid and reflux for 2 hours.

-

After cooling, a solid precipitates. Filter the solid and dissolve it in water.

-

Adjust the pH of the solution to 11 with a sodium hydroxide (B78521) solution.

-

Extract the aqueous layer with diethyl ether.

-

Wash the organic layer with brine, dry it, and recover the solvent.

-

Purify the product by vacuum distillation to obtain this compound.

Applications in Pharmaceutical Synthesis

This compound is a crucial component in the synthesis of various biologically active molecules, including antibacterial agents and 2,4,5-trisubstituted oxazoles.

Synthesis of (-)-Muraymycin D2 Analogues

In the total synthesis of the antibacterial agent (-)-muraymycin D2, this compound is employed as a "masked" ammonia (B1221849) equivalent in a key Ugi four-component reaction (U-4CR).[1][2][3] This strategy circumvents the challenges associated with using ammonia directly in the reaction.

Caption: Ugi Reaction in (-)-Muraymycin D2 Synthesis.

-

Mix the carboxylic acid (compound 46), isonitrile (compound 51), isovaleraldehyde, and this compound.

-

The reaction is carried out without any solvent at room temperature for 72 hours.

-

The resulting Ugi product (a mixture of diastereomers) is then purified by silica (B1680970) gel column chromatography.

-

Subsequent deprotection steps yield the final product, (-)-muraymycin D2.

Synthesis of 2,4,5-Trisubstituted Oxazoles

2,4,5-Trisubstituted oxazoles are an important class of heterocyclic compounds with diverse biological activities. This compound can be used in a tandem Ugi/Robinson-Gabriel reaction sequence to synthesize these molecules.[4]

Caption: Synthesis of 2,4,5-Trisubstituted Oxazoles.

Ugi Reaction:

-

To a solution of this compound (1.0 equivalent) in methanol, add the corresponding carboxylic acid (1.0 equivalent), arylglyoxal (1.0 equivalent), and isonitrile (1.0 equivalent).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Remove the solvent under reduced pressure to obtain the crude Ugi product.

Robinson-Gabriel Cyclization:

-

Treat the crude Ugi product with concentrated sulfuric acid at 60°C for 2 hours.

-

Carefully quench the reaction with ice water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 2,4,5-trisubstituted oxazole.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its utility as a masked form of ammonia in multicomponent reactions, such as the Ugi reaction, has enabled the efficient synthesis of complex and biologically important molecules. The detailed protocols provided in this guide offer a practical resource for researchers engaged in the discovery and development of new pharmaceuticals. Further exploration of its applications is likely to yield innovative synthetic strategies for a wide range of chemical entities.

References

Safeguarding the Integrity of 2,4-Dimethoxybenzylamine: A Technical Guide to Stability and Storage

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 2,4-dimethoxybenzylamine, a critical reagent for researchers, scientists, and professionals in the field of drug development and organic synthesis. Understanding the stability profile of this compound is paramount to ensuring experimental reproducibility, product efficacy, and safety.

Core Stability Profile

This compound is a generally stable organic compound under recommended storage conditions. However, its reactivity as a primary amine necessitates careful handling and storage to prevent degradation. The primary factors influencing its stability are exposure to air (specifically carbon dioxide), light, elevated temperatures, and incompatible materials.

Summary of Physicochemical Properties

| Property | Value | Source |

| CAS Number | 20781-20-8 | [1][2] |

| Molecular Formula | C₉H₁₃NO₂ | [3] |

| Molecular Weight | 167.21 g/mol | [2] |

| Appearance | Colorless to light yellow or light orange clear liquid | |

| Boiling Point | 140 °C at 1 mmHg | [2] |

| Density | 1.113 g/mL at 25 °C | [2] |

| Flash Point | 113 °C (closed cup) | [1] |

Recommended Storage Conditions

To maintain the purity and integrity of this compound, the following storage conditions are recommended based on information from safety data sheets and product information.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C | To minimize potential degradation over long-term storage. |

| Atmosphere | Under inert gas (e.g., Argon or Nitrogen) | To prevent reaction with atmospheric carbon dioxide, which can form the corresponding carbamate. |

| Container | Tightly sealed, light-resistant container | To prevent exposure to air, moisture, and light. |

| Location | Cool, dry, and well-ventilated area | To ensure a stable environment and prevent accumulation of any potential vapors. |

Incompatible Materials and Hazards

To prevent hazardous reactions and degradation of the product, this compound should be stored away from the following materials:

-

Strong Oxidizing Agents: Can cause vigorous, potentially hazardous reactions.

-

Acids and Acid Anhydrides: As a base, it will react exothermically with acids.

-

Carbon Dioxide: Reacts with atmospheric CO₂.[4]

Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides can be formed.

Experimental Protocols for Stability Assessment

Protocol: Accelerated Stability Study of this compound

1. Objective: To assess the stability of this compound under accelerated temperature and humidity conditions over a defined period.

2. Materials:

- This compound (high purity grade)

- HPLC-grade solvents (e.g., acetonitrile, water)

- pH buffers

- Inert gas (Argon or Nitrogen)

- Type I glass vials with inert septa

3. Equipment:

- Stability chambers with controlled temperature and humidity

- HPLC or UPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

- Analytical balance

- pH meter

4. Experimental Workflow:

5. Analytical Method:

- A stability-indicating HPLC-UV or LC-MS method should be developed and validated.

- The method must be able to separate the parent compound from any potential degradation products.

- Parameters to validate include specificity, linearity, accuracy, precision, and limit of detection/quantitation.

6. Data Analysis:

- The concentration of this compound should be determined at each time point.

- The percentage of remaining compound and the formation of any degradation products should be calculated.

- Degradation kinetics can be modeled to predict the shelf-life under different storage conditions.

Factors Influencing Stability: A Logical Relationship

The stability of this compound is a function of several interconnected environmental and chemical factors. The following diagram illustrates these relationships and their impact on the compound's integrity, leading to the recommended storage conditions.

Conclusion

While this compound is a stable compound, its long-term integrity is contingent upon strict adherence to proper storage and handling protocols. By controlling environmental factors such as temperature, light, and atmospheric exposure, and by avoiding contact with incompatible substances, researchers can ensure the reliability and reproducibility of their experiments. For critical applications, it is recommended that in-house stability testing be conducted to establish appropriate re-test dates for specific laboratory conditions and storage systems.

References

The Versatile Role of 2,4-Dimethoxybenzylamine in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic use of protecting groups and key building blocks is paramount to the efficient and successful construction of complex molecules. Among the arsenal (B13267) of reagents available to chemists, 2,4-dimethoxybenzylamine (DMBA) and its corresponding 2,4-dimethoxybenzyl (DMB) group have emerged as highly versatile and valuable tools. This technical guide provides an in-depth review of the applications of this compound in organic synthesis, with a focus on its role as a protecting group, its utility in multicomponent reactions, and its synthesis. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in leveraging the unique properties of this reagent.

The 2,4-Dimethoxybenzyl (DMB) Group: A Highly Labile Protecting Group

The DMB group is a benzyl-type protecting group renowned for its heightened acid lability compared to the parent benzyl (B1604629) (Bn) and the related p-methoxybenzyl (PMB) groups.[1] This increased reactivity is attributed to the electron-donating effects of the two methoxy (B1213986) groups on the aromatic ring, which stabilize the benzylic carbocation formed during acid-mediated cleavage.[1] This property allows for the selective removal of the DMB group under exceptionally mild acidic conditions, providing a crucial element of orthogonality in complex synthetic strategies.[1]

Protection of Functional Groups

The DMB group can be readily introduced to protect a variety of functional groups, including alcohols, amines, thiols, and tetrazoles.

Table 1: Comparison of Benzyl-Type Protecting Groups for a Primary Alcohol [1]

| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |

| DMB | 2,4-Dimethoxybenzyl chloride (DMB-Cl) | NaH, THF, 0 °C to rt | 2 - 6 h | 85 - 95 |

| PMB | p-Methoxybenzyl chloride (PMB-Cl) | NaH, THF, 0 °C to rt | 2 - 8 h | 90 - 98 |

| Bn | Benzyl bromide (Bn-Br) | NaH, THF, 0 °C to rt | 4 - 12 h | 90 - 99 |

Deprotection of the DMB Group

The key advantage of the DMB protecting group lies in the mild conditions required for its removal. It can be cleaved under both acidic and oxidative conditions, often with high selectivity in the presence of other protecting groups.

Table 2: Comparison of Cleavage Conditions for Benzyl-Type Protecting Groups [1]

| Protecting Group | Acidic Cleavage (TFA) | Oxidative Cleavage (DDQ) |

| DMB | Readily Cleaved (e.g., 10% TFA in CH₂Cl₂, quant., 2 h)[1] | Readily Cleaved |

| PMB | Readily Cleaved (slower than DMB) | Readily Cleaved |

| Bn | Generally Stable | Generally Stable |

Experimental Protocols

Protection of a Primary Alcohol with 2,4-Dimethoxybenzyl Chloride

Materials:

-

Primary alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2,4-Dimethoxybenzyl chloride (DMB-Cl)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the primary alcohol (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 equiv) portion-wise.

-

Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add 2,4-dimethoxybenzyl chloride (1.2 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Deprotection of a DMB-Protected Alcohol using Trifluoroacetic Acid (TFA)

Materials:

-

DMB-protected alcohol

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the DMB-protected alcohol (1.0 equiv) in anhydrous DCM.

-

Add TFA (10-20% v/v) to the solution at room temperature.

-

Stir the reaction for 1-4 hours, monitoring the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Co-evaporation with toluene may be necessary to remove residual TFA.

-

Purify the crude product by flash column chromatography on silica gel.

Oxidative Deprotection of a DMB-Protected Alcohol using DDQ

Materials:

-

DMB-protected alcohol

-

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

-

Dichloromethane (DCM)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the DMB-protected compound (1.0 equiv) in a mixture of DCM and water (typically 18:1 v/v).

-

Cool the solution to 0 °C and add DDQ (1.2 equiv) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring the progress by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

This compound in Multicomponent Reactions

This compound is a valuable component in various multicomponent reactions (MCRs), most notably the Ugi four-component reaction (Ugi-4CR). In this context, it often serves as a traceless ammonia (B1221849) equivalent, where the DMB group can be removed post-reaction to yield a primary amide.

The Ugi Four-Component Reaction

The Ugi-4CR is a powerful tool for the rapid generation of molecular diversity from simple starting materials. It involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.

Ugi four-component reaction workflow.

This strategy has been successfully employed in the total synthesis of complex natural products, such as the antibacterial agent Muraymycin D2.

Synthesis of this compound

This compound can be synthesized through various methods, with reductive amination of 2,4-dimethoxybenzaldehyde (B23906) being a common and efficient route.

Reductive Amination of 2,4-Dimethoxybenzaldehyde

Materials:

-

2,4-Dimethoxybenzaldehyde

-

Ammonia source (e.g., ammonium acetate, ammonia in methanol)

-

Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)

-

Methanol or other suitable solvent

Procedure:

-

Dissolve 2,4-dimethoxybenzaldehyde and the ammonia source in the chosen solvent.

-

Stir the mixture at room temperature to facilitate imine formation.

-

Add the reducing agent portion-wise.

-

Continue stirring until the reaction is complete as monitored by TLC.

-

Work-up the reaction mixture, typically involving quenching with water, extraction with an organic solvent, and purification by chromatography or distillation.

Synthesis via reductive amination.

Application in Drug Development: The Case of Olmesartan Medoxomil

The DMB group has proven to be an effective protecting group for the tetrazole moiety in the synthesis of the antihypertensive drug Olmesartan Medoxomil. The DMB group is stable under various reaction conditions used in the synthesis and can be readily cleaved under mild acidic conditions in the final steps of the synthesis.[1]

Conclusion

This compound and the corresponding DMB protecting group offer significant advantages in organic synthesis due to their unique reactivity and stability profiles. The high acid lability of the DMB group allows for its selective removal under mild conditions, enabling elegant and efficient synthetic strategies for the construction of complex molecules. Its utility as a key building block in multicomponent reactions further underscores its importance in modern synthetic chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of the properties and applications of this compound is essential for the design and execution of innovative and successful synthetic routes.

References

An In-depth Technical Guide to the Safe Handling of 2,4-Dimethoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for 2,4-dimethoxybenzylamine (CAS No: 20781-20-8). The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely, minimizing exposure risks and ensuring proper emergency response.

Chemical and Physical Properties

This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₃NO₂[1][2] |

| Molecular Weight | 167.21 g/mol [1][2] |

| Appearance | Clear, colorless to pale yellow liquid[1][3] |

| Boiling Point | 140 °C @ 1 mmHg[1][2] |

| Density | 1.113 g/mL at 25 °C[1][2] |

| Refractive Index | n20/D 1.549 (lit.)[1][2] |

| Flash Point | 113 °C (235.4 °F) - closed cup[2][4] |

| Solubility | No data available[4] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is crucial to understand its potential dangers before handling.

GHS Classification:

| Hazard Class | Category |

| Skin Corrosion/Irritation | 1B[5] |

| Serious Eye Damage/Eye Irritation | 1[5] |

Hazard Statements:

Pictogram:

-

GHS05: Corrosive[2]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound. The following workflow outlines the essential steps for safe handling, from initial risk assessment to final disposal.

Caption: Workflow for the safe handling of this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3][6]

-

Ensure that eyewash stations and safety showers are readily accessible.[3]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield (EN 166).[6][7] |

| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber).[6] |

| Skin and Body Protection | A lab coat and, if necessary, an apron or coveralls to prevent skin contact.[6] |

| Respiratory Protection | Not typically required with adequate ventilation, but a respirator may be necessary for large spills or in poorly ventilated areas.[6] |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[6]

Storage

-

Incompatible with oxidizing agents.[6]

Emergency Procedures

In the event of exposure or a spill, immediate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][6] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4][6] |

Accidental Release Measures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[6]

-

Large Spills: Evacuate the area and ventilate. Wear appropriate PPE. Contain the spill and prevent it from entering drains. Collect the material for disposal.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Hazardous Combustion Products: In a fire, irritating and highly toxic gases may be generated, including nitrogen oxides, carbon monoxide, and carbon dioxide.[3][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][6]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations.[3] Do not allow the chemical to enter drains or waterways.

Toxicological Information

Experimental Protocols: General Handling of a Corrosive Liquid

The following is a generalized protocol for handling a corrosive liquid like this compound in a research setting. This protocol should be adapted to the specific requirements of your experiment.

Caption: General experimental workflow for handling corrosive liquids.

Disclaimer: This document is intended as a guide and is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling any chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 98 20781-20-8 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound | C9H13NO2 | CID 597250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound hydrochloride(20781-21-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

Navigating the Solubility Landscape of 2,4-Dimethoxybenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Understanding the Solubility Profile of 2,4-Dimethoxybenzylamine

This compound is utilized in the synthesis of a variety of complex organic molecules, including anti-HIV-1 agents and antibacterial nucleoside natural products.[1][2][3] Its unique structure, featuring two methoxy (B1213986) groups on the benzene (B151609) ring, influences its reactivity and solubility.[4]

Based on established principles of organic chemistry, the solubility of amines is largely dictated by their molecular weight and the presence of the basic nitrogen atom. Amines with a lower carbon-to-nitrogen ratio (typically four or fewer carbons) tend to be water-soluble.[5] Conversely, amines with a higher carbon content are generally insoluble in water but exhibit solubility in organic solvents.[5] Given that this compound possesses nine carbon atoms, it is expected to have low solubility in water but good solubility in various organic solvents.

Furthermore, as a basic compound, this compound is expected to react with acids to form water-soluble ammonium (B1175870) salts.[6][7] This property is a key consideration in its handling, purification, and formulation.

Qualitative Solubility Summary

The following table summarizes the expected qualitative solubility of this compound in different classes of solvents based on general chemical principles.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Water | H₂O | Insoluble | The molecule's significant hydrocarbon content (nine carbon atoms) outweighs the polarity of the amine and methoxy groups, limiting its ability to form hydrogen bonds with water.[5] |

| Polar Aprotic Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Soluble | "Like dissolves like" principle; the organic structure of the amine allows for favorable interactions with these solvents.[5][8] |

| Polar Protic Solvents | Methanol, Ethanol | Soluble | The amine can interact with these solvents through dipole-dipole interactions and potentially hydrogen bonding. |

| Nonpolar Solvents | Toluene, Hexane | Soluble | The significant nonpolar character of the benzyl (B1604629) and methoxy groups should allow for solubility in nonpolar organic solvents.[8] |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Soluble | The basic amine group is protonated by the acid to form a water-soluble ammonium salt.[6][7][9] |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Insoluble | As a base itself, it will not react with or be deprotonated by an aqueous base to form a more soluble species.[9][10] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an organic compound like this compound. This method is based on standard laboratory procedures for solubility testing.[6][9][10]

Objective: To qualitatively and quantitatively determine the solubility of this compound in a range of solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, ethanol, dichloromethane, toluene, 5% HCl, 5% NaOH)

-

Small test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Graduated cylinders or pipettes

-

pH paper or a calibrated pH meter

Qualitative Solubility Determination:

-

Sample Preparation: In a small, clean, and dry test tube, add approximately 0.1 g of this compound.

-

Solvent Addition: Add 3 mL of the chosen solvent to the test tube in portions, shaking vigorously after each addition.

-

Observation: Observe the mixture closely. A compound is considered soluble if it forms a homogeneous solution with no visible suspended particles.[11] For liquid solutes, there should be no distinct layers.

-

pH Measurement (for aqueous solutions): If the compound dissolves in water, test the pH of the solution using pH paper or a pH meter. An alkaline pH would be expected for an amine.[6][9]

-

Acid/Base Testing: If the compound is insoluble in water, test its solubility in 5% HCl and 5% NaOH solutions using the same procedure.[9][10] Solubility in 5% HCl is a strong indicator of a basic functional group like an amine.[7][9]

Quantitative Solubility Determination (Shake-Flask Method):

-

Saturated Solution Preparation: Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed until the undissolved solute has settled. If necessary, centrifuge or filter the solution to remove any suspended particles.

-

Analysis: Carefully withdraw a known volume of the clear, saturated solution. Determine the concentration of the dissolved this compound using a suitable analytical technique, such as:

-

Gravimetric Analysis: Evaporate the solvent from the known volume of the solution and weigh the remaining solute.

-

Spectrophotometry (UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the concentration of a compound in a solution.

-

-

Calculation: Calculate the solubility in units such as g/L or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the systematic determination of the solubility of an organic compound.

Caption: Workflow for solubility testing of this compound.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. This compound | 20781-20-8 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. moorparkcollege.edu [moorparkcollege.edu]

- 6. chemhaven.org [chemhaven.org]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. youtube.com [youtube.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]

Spectroscopic Data for 2,4-Dimethoxybenzylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2,4-dimethoxybenzylamine, a significant reagent and building block in synthetic organic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Data Presentation

The spectroscopic data for this compound and its hydrochloride salt are summarized in the tables below, providing a clear and concise reference for compound characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound Hydrochloride

| Assignment | Chemical Shift (δ) in ppm |

| Aromatic CH | 7.35 |

| Aromatic CH | 6.61 |

| Aromatic CH | 6.54 |

| -CH₂- (Benzylic) | 3.86 |

| -OCH₃ (Methoxy) | 3.82 |

| -OCH₃ (Methoxy) | 3.78 |

| -NH₃⁺ (Ammonium) | 8.43 |

Note: Data corresponds to the hydrochloride salt of this compound, recorded in DMSO-d₆.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ) in ppm |

| C-1 (C-CH₂NH₂) | ~120-130 |

| C-2 (C-OCH₃) | ~158-162 |

| C-3 (CH) | ~98-105 |

| C-4 (C-OCH₃) | ~160-164 |

| C-5 (CH) | ~104-108 |

| C-6 (CH) | ~130-135 |

| -CH₂- (Benzylic) | ~40-45 |

| -OCH₃ (at C-2) | ~55-57 |

| -OCH₃ (at C-4) | ~55-57 |

Table 3: IR Absorption Data for this compound

The following table outlines the characteristic infrared absorption bands expected for this compound based on its functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Mode |

| N-H (amine) | 3400-3250 (two bands for primary amine) | Stretching |

| C-H (aromatic) | 3100-3000 | Stretching |

| C-H (aliphatic) | 3000-2850 | Stretching |

| C=C (aromatic) | 1625-1575 and 1525-1475 | Stretching |

| N-H (amine) | 1650-1580 | Bending |

| C-N | 1335-1250 (aromatic amine) | Stretching |

| C-O (ether) | 1275-1200 and 1075-1020 (aryl ethers) | Stretching |

| C-H (aromatic) | 900-675 | Out-of-plane bending |

Table 4: Mass Spectrometry Data for this compound

The mass spectrum of this compound is characterized by the following major peaks.

| m/z Value | Proposed Fragment | Notes |

| 167 | [M]⁺ | Molecular Ion |

| 166 | [M-H]⁺ | |

| 152 | [M-CH₃]⁺ | Loss of a methyl radical |

| 151 | [M-NH₂]⁺ or [M-O]⁺ | |

| 136 | [M-OCH₃]⁺ | Loss of a methoxy (B1213986) radical |

| 121 | [M-CH₂NH₂-H]⁺ | |

| 108 | ||

| 91 | ||

| 77 |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (or its hydrochloride salt)

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to an NMR tube using a Pasteur pipette.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 90°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128-1024 scans).

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the resulting spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum.

-

Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound

-

A suitable volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI)

Procedure (using EI-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL).

-

Injection: Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

A Technical Guide to High-Purity 2,4-Dimethoxybenzylamine for Researchers and Drug Development Professionals

Introduction

2,4-Dimethoxybenzylamine is a versatile chemical intermediate widely utilized in organic synthesis and pharmaceutical development.[1] Its unique structure, featuring two methoxy (B1213986) groups on the benzylamine (B48309) core, enhances its reactivity and solubility, making it a valuable building block for complex molecules.[1] This guide provides an in-depth overview of commercial suppliers of high-purity this compound, its synthesis, and its applications in research and drug development. This compound serves as a crucial component in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, and has applications in the development of anti-HIV-1 agents and antibacterial nucleoside natural products.[1][2][3]

Commercial Suppliers of High-Purity this compound

A variety of chemical suppliers offer this compound in high purity grades suitable for research and development purposes. The following table summarizes the specifications from prominent vendors.

| Supplier | Purity Specification | Analysis Method | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich (Merck) | 98%[4] | Not Specified | 20781-20-8[3] | C₉H₁₃NO₂[3] | 167.21[3] |

| Thermo Scientific Chemicals | ≥97.5%[5] | GC[5] | 20781-20-8[5] | C₉H₁₃NO₂[5] | 167.21[6] |

| Chem-Impex | ≥ 98%[1] | GC[1] | 20781-20-8[1] | C₉H₁₃NO₂[1] | 167.21[1] |

| Tokyo Chemical Industry (TCI) | >95.0% | GC (T) | 20781-20-8 | C₉H₁₃NO₂ | 167.21 |

| Dideu Industries Group Limited | 99.00%[7] | Not Specified | 20781-20-8[7] | C₉H₁₃NO₂[7] | 167.21[1] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are two common protocols.

1. Reduction of 2,4-Dimethoxybenzonitrile (B173694)

A prevalent laboratory-scale synthesis involves the reduction of 2,4-dimethoxybenzonitrile.[8][9]

-

Reactants: 2,4-dimethoxybenzonitrile, Sodium borohydride (B1222165) (NaBH₄), Boron trifluoride etherate (BF₃·OEt₂), Tetrahydrofuran (THF).[8]

-

Procedure: 2,4-dimethoxybenzonitrile is dissolved in THF. The solution is then treated with sodium borohydride and boron trifluoride etherate to facilitate the reduction of the nitrile group to an amine.[8]

-

Outcome: This reaction yields this compound.[8]

Caption: Synthesis of this compound via nitrile reduction.

2. Two-Step Synthesis from m-Dimethoxybenzene

An alternative, scalable synthesis starts from m-dimethoxybenzene (referred to as m-xylylene dimethyl ether in the patent) and proceeds through a chloromethylated intermediate.[10][11]

-

Step 1: Synthesis of 2,4-Dimethoxybenzyl Chloride

-

Reactants: m-Dimethoxybenzene, paraformaldehyde, and an acidic solution are heated in the presence of a phase transfer catalyst.[10]

-

Conditions: The reaction temperature is controlled between 60-120°C for 4 hours.[10]

-

Outcome: This step yields the intermediate, 2,4-dimethoxybenzyl chloride, with high selectivity.[10]

-

-

Step 2: Amination of 2,4-Dimethoxybenzyl Chloride

-

Reactants: 2,4-Dimethoxybenzyl chloride, hexamine (urotropine), and sodium iodide are reacted in ethanol (B145695).[10]

-

Conditions: The mixture is stirred at 40°C for 6 hours. The resulting solid is filtered, washed, and then refluxed with ethanol and concentrated hydrochloric acid for 2 hours. After cooling and filtration, the solid is dissolved in water, the pH is adjusted to 11 with NaOH, and the product is extracted with ether.[10]

-

Purification: The final product is obtained by vacuum distillation, yielding this compound with a purity of >98% (GC).[10]

-

Caption: Two-step industrial synthesis of this compound.

Applications in Research and Drug Development

This compound is a key building block in the synthesis of biologically active compounds.[1] It serves as an amine nucleophile and is employed in multicomponent reactions like the Ugi reaction.[3][8]

Key Research Applications:

-

Pharmaceutical Development: It is a key intermediate in synthesizing pharmaceuticals, especially those for neurological disorders.[1][2]

-

Antiviral Agents: Used in the synthesis of anti-HIV-1 agents.[3]

-

Antibacterial Agents: Employed in the total synthesis of the antibacterial nucleoside natural product, (-)-muraymycin D₂.[3][9]

-

Organic Synthesis: It acts as an ammonia (B1221849) equivalent in the Ugi/Robinson-Gabriel reaction sequence to create 2,4,5-trisubstituted oxazoles.[3][8]

-

Neurochemistry Research: The compound is used in studies of neurotransmitter systems.[2]

The following diagram illustrates the logical workflow of utilizing this compound in a drug discovery context.

Caption: Role of this compound in drug discovery workflows.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 98 20781-20-8 [sigmaaldrich.com]

- 4. This compound 98 20781-20-8 [sigmaaldrich.com]

- 5. H27140.14 [thermofisher.com]

- 6. This compound, 98% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. This compound | 20781-20-8 [chemicalbook.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. This compound 98 20781-20-8 [sigmaaldrich.com]

- 10. CN102311351A - Synthesis method of 2, 4-dimethoxybenzylamine - Google Patents [patents.google.com]

- 11. CN102311351B - A kind of synthetic method of this compound - Google Patents [patents.google.com]

The Genesis of a Versatile Building Block: The Historical Development and Initial Applications of 2,4-Dimethoxybenzylamine

For researchers, scientists, and drug development professionals, understanding the origins and early applications of key chemical intermediates can provide valuable context for contemporary research. 2,4-Dimethoxybenzylamine, a seemingly ubiquitous reagent in modern organic synthesis, has a rich history rooted in the challenges of peptide synthesis and the quest for novel therapeutic agents. This in-depth technical guide explores the historical development of this compound, detailing its initial syntheses and foundational uses that paved the way for its current widespread applications.

Introduction

This compound is a primary amine that has become an indispensable tool in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] Its utility stems from the electronic properties conferred by the two methoxy (B1213986) groups on the benzene (B151609) ring, which influence its reactivity and allow for its use as a protecting group and a versatile synthetic intermediate. This guide will delve into the early discoveries and applications that first brought this compound to the attention of the scientific community.

Early Synthetic Approaches

While numerous methods for the synthesis of this compound exist today, early preparations were often born out of necessity for specific applications. One of the foundational methods for synthesizing benzylamines, in general, involves the reduction of a corresponding nitrile. Specifically for this compound, a common preparative route involves the reduction of 2,4-dimethoxybenzonitrile.[2][3]

A prevalent early method for this transformation utilized sodium borohydride (B1222165) in the presence of a Lewis acid, such as boron trifluoride etherate, in an ethereal solvent like tetrahydrofuran (B95107) (THF).

Another historically significant approach to benzylamines is the Delepine reaction, which involves the reaction of a benzyl (B1604629) halide with hexamethylenetetramine, followed by acidic hydrolysis. A modern adaptation of a related approach is detailed in a Chinese patent, which describes a two-step synthesis starting from m-dimethoxybenzene.[1][4] This process first involves chloromethylation to form 2,4-dimethoxybenzyl chloride, followed by amination using hexamethylenetetramine (urotropine) and subsequent hydrolysis.

Table 1: Overview of Early and Representative Synthetic Methods for this compound

| Method | Starting Material | Key Reagents | Reported Yield | Reference |

| Nitrile Reduction | 2,4-Dimethoxybenzonitrile | NaBH₄, BF₃·OEt₂, THF | Not specified in early general literature | [2][3] |

| Sommelet-type Reaction | 2,4-Dimethoxybenzyl chloride | Hexamethylenetetramine, Ethanol (B145695), HCl | 92% | [1][4] |

Experimental Protocol: Synthesis via the Sommelet-type Reaction[1][5]

-

To a 1-liter flask containing ethanol, add hexamethylenetetramine (42g, 0.3 mol), sodium iodide (45g, 0.3 mol), and 2,4-dimethoxybenzyl chloride (55.8g, 0.3 mol).

-

Heat the mixture to 40°C and stir for 6 hours.

-

Filter the reaction solution and wash the resulting solid with cold ethanol/water.

-

To the solid, add 1 liter of ethanol and 200 ml of concentrated hydrochloric acid and reflux for 2 hours.

-

After cooling, a solid precipitates. Filter the solid and dissolve it in water.

-

Adjust the pH of the aqueous solution to 11 with a sodium hydroxide (B78521) solution.

-

Extract the product with ether, wash the organic layer with brine, and dry.

-

Recover the solvent and perform vacuum distillation to obtain this compound (47g, 92% yield, GC >98%).

Caption: Synthetic pathway to this compound from m-dimethoxybenzene.

Initial Key Application: A Protecting Group in Peptide Synthesis

One of the earliest and most significant applications of the 2,4-dimethoxybenzyl (DMB) group, and by extension the amine, was in the field of peptide synthesis. In a seminal 1971 paper by Pietta, Cavallo, and Marshall, the 2,4-dimethoxybenzyl group was introduced as a protecting group for the amide side chains of glutamine and asparagine.

The acid lability of the DMB group made it an attractive choice for protecting these side chains, as it could be readily cleaved under conditions that did not affect other protecting groups commonly used in peptide synthesis at the time. This work was a crucial step in advancing the solid-phase peptide synthesis (SPPS) methodology developed by Bruce Merrifield.

While the 1971 paper focuses on the use of the DMB group for protection, the synthesis of the protected amino acids would have necessitated the use of this compound or a related precursor. This established the importance of the 2,4-dimethoxybenzyl moiety in the toolkit of peptide chemists.

Early Application in Medicinal Chemistry: Synthesis of N-Hydroxythiourea

A significant early application of this compound as a direct reactant in medicinal chemistry was reported in a 1976 paper by M. Sato and C. H. Stammer from the University of Georgia. Their work detailed the synthesis of N-hydroxythiourea, a compound of interest for its potential biological activity.

In their synthetic route, this compound served as a precursor to the corresponding isothiocyanate. The DMB group was then cleaved to yield the final product. This work is a clear, early example of this compound being used as a key intermediate in the synthesis of a novel small molecule for biological evaluation.

Experimental Protocol: Synthesis of N-(2,4-Dimethoxybenzyl)isothiocyanate

Caption: Synthetic pathway for N-hydroxythiourea using this compound.

Evolving Roles and Modern Applications

The foundational work in peptide synthesis and medicinal chemistry laid the groundwork for the diverse applications of this compound seen today. Its role as a building block has expanded significantly, and it is now a key component in the synthesis of a wide array of compounds, including:

-

Anti-HIV-1 agents

-

Antibacterial nucleoside natural products

-

Ammonia equivalents in the synthesis of substituted oxazoles

The unique properties of the 2,4-dimethoxybenzyl group continue to be exploited in modern organic synthesis, demonstrating the enduring legacy of these early discoveries.

Conclusion

The historical development of this compound showcases a journey from a specialized reagent in peptide chemistry to a versatile and widely used building block in modern drug discovery and organic synthesis. Its initial uses, driven by the need for acid-labile protecting groups and as a precursor for novel therapeutic agents, have paved the way for its current status as an indispensable tool for researchers and scientists. A thorough understanding of its origins and early applications provides a strong foundation for its continued and innovative use in the future.

References

A Theoretical Exploration of 2,4-Dimethoxybenzylamine's Molecular Orbitals: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical calculation of molecular orbitals for 2,4-dimethoxybenzylamine, a key building block in synthetic chemistry. While extensive experimental data on this compound exists, this paper focuses on the computational methodologies used to elucidate its electronic properties. We detail a standard protocol for Density Functional Theory (DFT) calculations to determine parameters such as HOMO-LUMO energies, molecular electrostatic potential, and Mulliken charge distribution. The presented data, while illustrative, is based on established computational practices for similar aromatic amines and serves as a blueprint for in-silico analysis. This guide is intended to equip researchers with the foundational knowledge to conduct and interpret theoretical calculations, aiding in the rational design of novel molecular structures and the prediction of their reactivity.

Introduction

This compound is a versatile primary amine utilized in the synthesis of a wide range of chemical entities, including protecting groups for various functional moieties and precursors for pharmacologically active compounds.[1][2] Its chemical behavior and reactivity are fundamentally governed by the spatial distribution and energy levels of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as they are the frontier orbitals that dictate the molecule's ability to donate and accept electrons, respectively, in chemical reactions.[3][4]

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to investigate these electronic properties.[5] By solving approximations of the Schrödinger equation, DFT can provide valuable insights into a molecule's stability, reactivity, and potential interaction sites.[6] This whitepaper outlines the theoretical framework and a detailed protocol for performing such calculations on this compound.

Theoretical Methodology

The following protocol describes a typical workflow for the theoretical calculation of this compound's molecular orbitals using DFT. This methodology is based on common practices in computational chemistry for organic molecules.[7][8][9][10]

Geometry Optimization

The first step in any quantum chemical calculation is to find the lowest energy conformation of the molecule.

-

Software: Gaussian 09/16, ORCA, or similar computational chemistry packages.

-

Method: Density Functional Theory (DFT) is employed. A common and effective functional for organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[11]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically chosen. This set provides a good balance between accuracy and computational cost, with diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to allow for non-spherical electron distribution.

-

Procedure: An initial 3D structure of this compound is generated. A geometry optimization calculation is then performed in a vacuum or with a solvent model (e.g., Polarizable Continuum Model, PCM, for solvents like water or DMSO) to find the global minimum on the potential energy surface. Frequency calculations are subsequently run to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

Molecular Orbital and Electronic Property Calculations

Once the geometry is optimized, a single-point energy calculation is performed using the same functional and basis set to determine the electronic properties.

-

HOMO-LUMO Energies: The energies of the frontier molecular orbitals are direct outputs of the calculation. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. This visualization helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

-

Mulliken Population Analysis: This analysis partitions the total electron density among the different atoms in the molecule, providing Mulliken atomic charges. These charges offer an approximation of the local electronic environment around each atom.

The following diagram illustrates the computational workflow:

Illustrative Results

The following tables summarize hypothetical, yet representative, quantitative data that would be obtained from the described DFT calculations for this compound.

Table 1: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) | Description |

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -0.75 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.10 | ELUMO - EHOMO; indicates chemical reactivity and stability. |

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Value | Interpretation |

| Ionization Potential (I) | -EHOMO | 5.85 eV | Approximate energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 0.75 eV | Approximate energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | 3.30 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | 2.55 eV | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | 0.196 eV-1 | Reciprocal of hardness; measure of polarizability. |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.13 eV | Measure of electrophilic character. |

Table 3: Mulliken Atomic Charges (Selected Atoms)

| Atom | Charge (a.u.) | Interpretation |

| N (Amine) | -0.85 | High negative charge indicates a nucleophilic center. |

| O (Methoxy at C2) | -0.62 | Electron-rich oxygen atom. |

| O (Methoxy at C4) | -0.64 | Electron-rich oxygen atom. |

| C (Aromatic Ring) | Varied (-0.2 to +0.1) | Charge distribution influenced by methoxy (B1213986) and benzylamine (B48309) groups. |

| H (Amine) | +0.41 | Positively charged, indicating acidic character. |

Visualization of Molecular Orbitals and Reactivity

The relationship between calculated parameters and predicted chemical behavior is visualized below.

References

- 1. This compound 98 20781-20-8 [sigmaaldrich.com]

- 2. This compound | 20781-20-8 [chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Orbital Calculations [cms.gutow.uwosh.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. DFT Calculation, Molecular Docking, Biological Activity, and Crystal Structure of (E)-2-((4-tert-Butylbenzylimino)Methyl)-4-Methoxy-Phenol [acikerisim.comu.edu.tr]

- 10. researchgate.net [researchgate.net]

- 11. dergipark.org.tr [dergipark.org.tr]

Methodological & Application

Application Notes and Protocols: 2,4-Dimethoxybenzylamine as a Protecting Group for Glutamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2,4-dimethoxybenzylamine (DMB-amine) as a protecting group for the side chain of glutamine (Gln) in peptide synthesis. This strategy is particularly valuable for preventing common side reactions and improving the efficiency of solid-phase peptide synthesis (SPPS).

Introduction

The side chain of glutamine contains a primary amide that can lead to undesirable side reactions during peptide synthesis, most notably the formation of pyroglutamate (B8496135) and dehydration to a nitrile. Protection of this amide group is crucial for the successful synthesis of complex peptides. The 2,4-dimethoxybenzyl (DMB) group is an acid-labile protecting group that offers effective protection of the glutamine side chain. It is stable under the basic conditions used for Fmoc deprotection and can be cleanly removed during the final trifluoroacetic acid (TFA) cleavage step.

Advantages of Using DMB Protection for Glutamine

-

Prevention of Pyroglutamate Formation: The DMB group effectively blocks the nucleophilic attack of the N-terminal amine on the side-chain amide, thus preventing the formation of pyroglutamate.

-

Inhibition of Dehydration: Protection with DMB prevents the dehydration of the glutamine side chain to a nitrile, a common side reaction when using carbodiimide (B86325) activators.

-

Acid Lability: The DMB group is readily cleaved by trifluoroacetic acid (TFA), which is commonly used for the final cleavage of the peptide from the resin and removal of other side-chain protecting groups.

-

Compatibility with Fmoc Chemistry: The DMB group is stable to the piperidine (B6355638) solutions used for the removal of the Fmoc protecting group from the N-terminus.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Gln(DMB)-OH

This protocol describes the synthesis of N-α-Fmoc-N-γ-(2,4-dimethoxybenzyl)-L-glutamine.

Materials:

-

Fmoc-L-Glutamic acid γ-ester (e.g., Fmoc-Glu-OtBu)

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Trifluoroacetic acid (TFA)

Procedure:

-

Activation of Fmoc-Glu-OtBu: Dissolve Fmoc-Glu-OtBu (1 equivalent) and a coupling reagent (e.g., HBTU, 1 equivalent) in a minimal amount of DMF.

-

Coupling Reaction: Add DIPEA (2 equivalents) to the solution from step 1. To this activated ester, add this compound (1.1 equivalents). Stir the reaction mixture at room temperature for 2-4 hours.

-

Work-up: Dilute the reaction mixture with EtOAc and wash with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain Fmoc-Gln(DMB)-OtBu.

-

OtBu Deprotection: Treat the purified Fmoc-Gln(DMB)-OtBu with a solution of TFA/DCM (1:1) for 1-2 hours at room temperature to remove the tert-butyl ester.

-

Final Product: Remove the solvent under reduced pressure to yield Fmoc-Gln(DMB)-OH.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 70-85% |

| Purity (HPLC) | >98% |

Protocol 2: Incorporation of Fmoc-Gln(DMB)-OH in Solid-Phase Peptide Synthesis

This protocol outlines the standard procedure for coupling Fmoc-Gln(DMB)-OH onto a solid support.

Materials:

-

Fmoc-Gln(DMB)-OH

-

Peptide synthesis resin (e.g., Rink Amide, Wang)

-

DMF

-

20% Piperidine in DMF

-

Coupling reagent (e.g., HBTU, HATU)

-

DIPEA

-

DCM

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF.

-

Coupling: Dissolve Fmoc-Gln(DMB)-OH (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).

-

Repeat: Continue with the subsequent amino acid couplings.

Protocol 3: Cleavage and Deprotection of the DMB Group

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the DMB protecting group.

Materials:

-

Peptide-resin

-

TFA

-

TIS

-

Water

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

-

Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether.

-

Drying: Dry the crude peptide under vacuum.

Quantitative Data for Cleavage:

| Parameter | Value |

| Cleavage Efficiency | >95% |

| Purity of Crude Peptide (HPLC) | Typically 70-90% (sequence dependent) |

Potential Side Reactions and Mitigation

The primary side reaction during the cleavage of the DMB group is the alkylation of susceptible amino acid residues, particularly tryptophan, by the liberated DMB cation.

Mitigation Strategy:

-

Use of Scavengers: The inclusion of scavengers such as triisopropylsilane (TIS) in the cleavage cocktail is crucial to trap the reactive DMB cation and prevent side reactions.[1]

Visualizing the Workflow

Caption: Workflow for the synthesis of Fmoc-Gln(DMB)-OH.

References